Cas no 2247103-99-5 (rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate)

rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- rel-(3R,5R)-Methyl 5-hydroxypiperidine-3-carboxylate
- 2247103-99-5
- rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate
-
- Inchi: 1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1
- InChI Key: ZAUFCVXOKIPCKG-PHDIDXHHSA-N
- SMILES: O[C@H]1CNC[C@H](C(=O)OC)C1
Computed Properties
- Exact Mass: 159.08954328g/mol
- Monoisotopic Mass: 159.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 58.6Ų
rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6491998-0.1g |
rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate |
2247103-99-5 | 95.0% | 0.1g |
$855.0 | 2025-03-15 | |
Enamine | EN300-6491998-2.5g |
rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate |
2247103-99-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
Enamine | EN300-6491998-1.0g |
rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate |
2247103-99-5 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6491998-0.05g |
rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate |
2247103-99-5 | 95.0% | 0.05g |
$816.0 | 2025-03-15 | |
Enamine | EN300-6491998-5.0g |
rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate |
2247103-99-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
Enamine | EN300-6491998-0.5g |
rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate |
2247103-99-5 | 95.0% | 0.5g |
$933.0 | 2025-03-15 | |
Enamine | EN300-6491998-0.25g |
rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate |
2247103-99-5 | 95.0% | 0.25g |
$893.0 | 2025-03-15 | |
Enamine | EN300-6491998-10.0g |
rac-methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate |
2247103-99-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 |
rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate Related Literature
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate
Rel-(3R,5R)-Methyl-5-hydroxypiperidine-3-carboxylate (CAS No. 2247103-99-5): A Comprehensive Overview
Rel-(3R,5R)-Methyl-5-hydroxypiperidine-3-carboxylate, identified by its CAS number 2247103-99-5, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and applications in drug development. The specific stereochemistry of this molecule, characterized by the (3R,5R) configuration, makes it a valuable intermediate in the synthesis of more complex pharmacological agents.
The< strong>Methyl-5-hydroxypiperidine-3-carboxylate moiety in the name of this compound suggests its potential role as a building block in the construction of more intricate molecular frameworks. Piperidine derivatives are particularly noteworthy due to their prevalence in active pharmaceutical ingredients (APIs) across various therapeutic categories. The presence of both hydroxyl and carboxyl functional groups provides multiple points for chemical modification, enabling the design of molecules with tailored properties for specific biological targets.
In recent years, there has been growing interest in the development of novel piperidine-based drugs, particularly those targeting neurological and cardiovascular diseases. The stereochemical purity of Rel-(3R,5R)-Methyl-5-hydroxypiperidine-3-carboxylate is crucial for ensuring the efficacy and safety of derivative compounds. Research has demonstrated that subtle differences in stereochemistry can significantly impact the pharmacokinetic and pharmacodynamic profiles of drug candidates.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular signaling pathways, making them attractive targets for therapeutic intervention. By serving as a precursor to more complex molecules, Rel-(3R,5R)-Methyl-5-hydroxypiperidine-3-carboxylate could facilitate the development of next-generation kinase inhibitors with improved selectivity and reduced toxicity.
The< strong>pharmaceutical industryhas increasingly relied on advanced computational methods to guide the design and optimization of drug candidates. Molecular modeling techniques have been instrumental in predicting the binding modes and interactions between piperidine derivatives and their target proteins. These insights have allowed researchers to fine-tune the structure of Rel-(3R,5R)-Methyl-5-hydroxypiperidine-3-carboxylate derivatives to enhance their affinity and potency.
Moreover, the< strong>biological activityof this compound has been explored in various preclinical studies. Initial findings suggest that derivatives based on this scaffold exhibit promising properties as potential therapeutics. For instance, studies have indicated that certain piperidine-based kinase inhibitors show significant inhibitory effects on tumor growth and angiogenesis in vitro. These results underscore the importance of compounds like Rel-(3R,5R)-Methyl-5-hydroxypiperidine-3-carboxylate as key components in drug discovery pipelines.
The synthesis of< strong>Methyl-5-hydroxypiperidine-3-carboxylaterequires careful consideration of reaction conditions and stereocontrol techniques. Modern synthetic methodologies have enabled more efficient and scalable production processes for such compounds. Catalytic hydrogenation, asymmetric epoxidation, and other advanced reactions have been employed to construct the desired stereocenters with high precision. These advancements have not only improved yield but also reduced environmental impact through greener synthetic routes.
In conclusion, Rel-(3R,5R)-Methyl-5-hydroxypiperidine-3-carboxylate (CAS No. 2247103-99-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug development. As research continues to uncover new therapeutic applications for piperidine derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
2247103-99-5 (rel-(3R,5R)-Methyl5-hydroxypiperidine-3-carboxylate) Related Products
- 1016531-68-2(2-(2-Bromophenoxymethyl)pyridine)
- 2172621-81-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-2,3-dihydro-1H-indole-3-carboxylic acid)
- 1797023-89-2(3-(2-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide)
- 1392211-80-1(5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 1114822-42-2(4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one)
- 1261822-38-1(1-(2-Chloro-3-methylphenyl)propan-1-one)
- 1807293-87-3(Methyl 4-cyano-3-ethyl-2-hydroxyphenylacetate)
- 1396808-83-5(N-{1-(furan-3-carbonyl)piperidin-4-ylmethyl}-2-phenoxyacetamide)
- 107841-64-5(trans-2-Phenylcyclobutane-1-carboxylic acid)
- 1417459-60-9(ethyl 4-(difluoromethyl)-3-fluorobenzoate)




